PA-JF646-Nhs

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

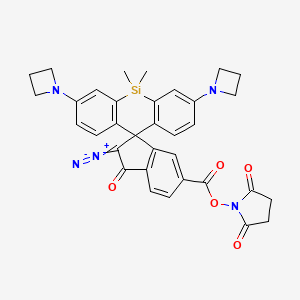

PA-JF646-Nhs is a useful research compound. Its molecular formula is C34H31N5O5Si and its molecular weight is 617.737. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

PA Janelia Fluor 646, SE, also known as PA-JF646-NHS, is a photoactivatable fluorescent dye . It is supplied with an NHS ester reactive group for the labeling of primary amines . This makes it suitable for live and fixed cell imaging .

Mode of Action

PA Janelia Fluor 646, SE interacts with its targets through a process called photoactivation . Initially, it is non-fluorescent until activated at 365 nm . The NHS ester can be converted to a relevant substrate for use in self-labeling tag systems, such as HaloTag® and SNAP-tag® .

Biochemical Pathways

The biochemical pathways affected by PA Janelia Fluor 646, SE are primarily related to fluorescence imaging . It is used in techniques such as single molecule tracking and super-resolution microscopy in live cells, specifically sptPALM (live cells) and PALM (fixed cells) techniques .

Pharmacokinetics

It is known that the compound is suitable for live and fixed cell imaging , suggesting that it has properties that allow it to permeate cells and remain stable enough for imaging purposes.

Result of Action

The molecular and cellular effects of PA Janelia Fluor 646, SE’s action are primarily observed through its role in fluorescence imaging . Upon protein conjugation, the efficiencies of photoconversion improve substantially . It provides low background staining, making it ideal for detailed imaging studies .

Action Environment

The action of PA Janelia Fluor 646, SE can be influenced by environmental factors such as light and the presence of specific proteins . For instance, it is non-fluorescent until activated at 365 nm . Additionally, its NHS ester can be converted to a relevant substrate for use in self-labeling tag systems, indicating that the presence of these systems in the environment would influence its action .

生化分析

Biochemical Properties

PA Janelia Fluor 646, SE plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The NHS ester of PA Janelia Fluor 646, SE can be converted to relevant substrate for use in self-labeling tag systems, such as HaloTag® and SNAP-tag® .

Cellular Effects

PA Janelia Fluor 646, SE has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of PA Janelia Fluor 646, SE involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of PA Janelia Fluor 646, SE change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of PA Janelia Fluor 646, SE vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

PA Janelia Fluor 646, SE is involved in metabolic pathways, interacting with enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

PA Janelia Fluor 646, SE is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of PA Janelia Fluor 646, SE and any effects on its activity or function are important. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

生物活性

PA-JF646-Nhs (also known as PA Janelia Fluor® 646 NHS ester) is a photoactivatable fluorescent dye widely utilized in advanced imaging techniques, particularly in live cell studies. This compound is characterized by its reactive NHS ester group, which facilitates the labeling of primary amines, thus enabling its application in various biological contexts. This article explores the biological activity of this compound, including its photophysical properties, applications in microscopy, and relevant case studies.

This compound is a red fluorescent dye with the following key properties:

- Chemical Name : 2,5-Dioxo-1-pyrrolidinyl 3,7-di-1-azetidinyl-2'-diazo-5,5-dimethyl-2',3'-dihydro-5H-3'-oxospiro[dibenzo[b,e]siline-10,1'-indene]-6'-carboxylate

- CAS Number : 2093120-32-0

- Purity : ≥90%

- Excitation Maximum : 649 - 651 nm

- Emission Maximum : 663 - 665 nm

- Photoconversion Activation : Activated at 405 nm, becoming fluorescent upon activation .

The dye exhibits low background staining and improved photoconversion efficiency when conjugated to proteins or antibodies, making it suitable for high-resolution imaging applications.

Applications in Biological Research

This compound is primarily used in super-resolution microscopy techniques such as:

- Single Molecule Localization Microscopy (SMLM) : This technique allows for the visualization of individual molecules within cells. This compound can be used to label oligonucleotides for fluorescence in situ hybridization (FISH), enabling the study of RNA dynamics in living cells .

- Photoactivatable Localization Microscopy (PALM) : The dye's ability to be activated by light makes it ideal for PALM experiments where precise localization of proteins is required. It has been shown to provide diffraction-limited resolution for RNA foci visualization in live cells .

Comparative Table of Fluorescent Dyes

| Dye Name | Activation Method | Excitation Max (nm) | Emission Max (nm) | Application Areas |

|---|---|---|---|---|

| This compound | 405 nm | 649 - 651 | 663 - 665 | SMLM, PALM, FISH |

| JF635b-NHS | 405 nm | 635 | 650 | SMLM, FISH |

| Janelia Fluor 549 | 405 nm | 549 | 570 | Two-color imaging with this compound |

Case Studies and Research Findings

-

Super-resolution Imaging of RNA Dynamics :

A study demonstrated the use of this compound for labeling oligonucleotides that bind to RNA sequences. These labeled probes were utilized in FISH experiments on transgenic mouse cells, revealing significant insights into RNA localization and dynamics within cellular environments. The results indicated that this compound provided superior resolution compared to other dyes due to its unique blinking properties during SMLM . -

Multicolor Imaging Techniques :

In another research project, this compound was employed alongside other fluorescent dyes to monitor protein interactions and dynamics on cellular membranes. The study highlighted how simultaneous tracking of multiple proteins using different dyes can elucidate complex signaling pathways and protein interactions within live cells . -

Nanopore-Mediated Protein Delivery :

Research involving nanopore-mediated delivery of proteins labeled with this compound showed that these proteins retained functionality upon delivery into HeLa cells. The study observed dynamic recruitment of labeled proteins to activated epidermal growth factor receptors (EGFR), showcasing the dye's effectiveness in tracking protein behavior in real-time .

科学研究应用

Key Applications

- Single-Molecule Tracking

-

Super-Resolution Microscopy

- The dye is compatible with super-resolution techniques such as Photoactivated Localization Microscopy (PALM) and Direct Stochastic Optical Reconstruction Microscopy (dSTORM). These techniques utilize the unique properties of this compound to achieve resolutions beyond the diffraction limit of light, making it possible to visualize structures within cells with unprecedented clarity .

- Live Cell Imaging

- Multicolor Imaging

Case Study 1: Single-Molecule Imaging in Live Cells

In a study involving the visualization of mutant Huntingtin protein in live cells, researchers utilized this compound coupled with HaloTag technology. The experiment demonstrated successful labeling and tracking of individual proteins, revealing insights into their dynamics and interactions within cellular environments .

Case Study 2: Super-Resolution Imaging of RNA

Another application involved using this compound for super-resolution assays in transposase-accessible chromatin studies. The dye was employed to label oligonucleotides for fluorescence in situ hybridization (FISH), enabling high-resolution imaging of RNA foci within cells derived from transgenic mice. The results highlighted the dye's effectiveness in visualizing spatial distributions of accessible chromatin regions .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3,7-bis(azetidin-1-yl)-2'-diazo-5,5-dimethyl-1'-oxospiro[benzo[b][1]benzosiline-10,3'-indene]-5'-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H31N5O5Si/c1-45(2)27-18-21(37-13-3-14-37)6-9-24(27)34(25-10-7-22(19-28(25)45)38-15-4-16-38)26-17-20(5-8-23(26)31(42)32(34)36-35)33(43)44-39-29(40)11-12-30(39)41/h5-10,17-19H,3-4,11-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIATAHKOZWKHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(C2=C(C=CC(=C2)N3CCC3)C4(C5=C1C=C(C=C5)N6CCC6)C7=C(C=CC(=C7)C(=O)ON8C(=O)CCC8=O)C(=O)C4=[N+]=[N-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H31N5O5Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。